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molecular formula C28H37N3O B8642925 4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- CAS No. 4367-02-6

4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-

Cat. No. B8642925
M. Wt: 431.6 g/mol
InChI Key: CSZGWTIIEDCAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987057

Procedure details

Two grams (17.7 mmoles) of N-methyl-4-piperidone and 6.26 g (35.4 mmoles) of p-N,N-diethylaminobenzaldehyde were introduced into a 100 ml eggplant type flask, to which was added a solution of 0.5 g of sodium hydroxide in 50 ml methanol. The contents of the flask equipped with a reflux condenser were heated under reflux for about one hour with stirring by means of a magnetic stirrer. After allowing the reaction mixture to cool, the deposited organge-colored crystalline product was collected by filtration and thoroughly washed with methanol. Then, it was purified by recrystallization from benzene/chloroform.
Quantity
17.7 mmol
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([N:11]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1)[CH2:12][CH3:13])[CH3:10].[OH-].[Na+]>CO>[CH2:9]([N:11]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:6]2[CH2:7][N:2]([CH3:1])[CH2:3][C:4](=[CH:18][C:17]3[CH:20]=[CH:21][C:14]([N:11]([CH2:9][CH3:10])[CH2:12][CH3:13])=[CH:15][CH:16]=3)[C:5]2=[O:8])=[CH:16][CH:15]=1)[CH2:12][CH3:13])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
17.7 mmol
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
6.26 g
Type
reactant
Smiles
C(C)N(CC)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring by means of a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the deposited organge-colored crystalline product was collected by filtration
WASH
Type
WASH
Details
thoroughly washed with methanol
CUSTOM
Type
CUSTOM
Details
Then, it was purified by recrystallization from benzene/chloroform

Outcomes

Product
Name
Type
Smiles
C(C)N(CC)C1=CC=C(C=C2C(C(CN(C2)C)=CC2=CC=C(C=C2)N(CC)CC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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